molecular formula C20H22N2O4 B6933881 N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B6933881
M. Wt: 354.4 g/mol
InChI Key: UQPAXTYKQNVHON-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group. The presence of the methoxyphenyl and methylpropan-2-yl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2,11-13-4-7-15(25-3)8-5-13)22-19(24)14-6-9-16-17(10-14)26-12-18(23)21-16/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPAXTYKQNVHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylamine with 2-methylpropan-2-yl chloride under basic conditions to form the intermediate amine. This intermediate is then reacted with 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoxazine derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyphenyl group is particularly important for its binding affinity, while the benzoxazine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-yl]phenyl}acetamide

Uniqueness

N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it exhibits a higher degree of stability and reactivity, making it a valuable compound for various applications in research and industry.

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